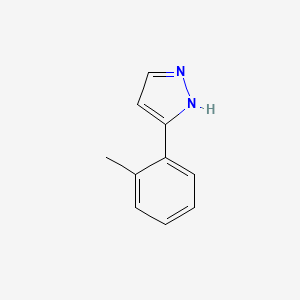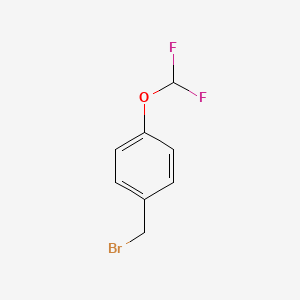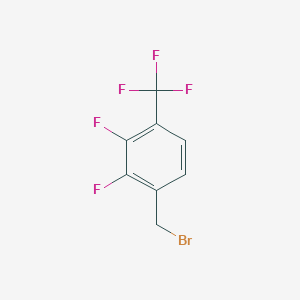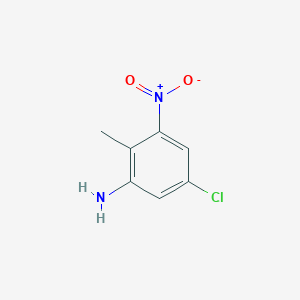
5-氯-2-甲基-3-硝基苯胺
概述
描述
5-Chloro-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5th position, a methyl group at the 2nd position, and a nitro group at the 3rd position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
科学研究应用
5-Chloro-2-methyl-3-nitroaniline has several applications in scientific research:
作用机制
Target of Action
Nitroanilines, in general, are known to interact with various biological targets due to their electron-donating and electron-accepting groups .
Mode of Action
Nitroanilines are known to undergo nucleophilic aromatic substitution reactions . The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to attack by nucleophiles .
Biochemical Pathways
Nitroanilines can be involved in various chemical reactions, such as nitration of arenes and reduction of nitroarenes .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.28 (iLOGP) and 2.06 (XLOGP3) .
Result of Action
Nitroanilines can cause various effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-methyl-3-nitroaniline. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action can be influenced by the pH and temperature of its environment .
生化分析
Biochemical Properties
5-Chloro-2-methyl-3-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nitro group in 5-Chloro-2-methyl-3-nitroaniline can undergo reduction to form reactive intermediates, which can then interact with nucleophilic sites on proteins and DNA, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 5-Chloro-2-methyl-3-nitroaniline on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Additionally, 5-Chloro-2-methyl-3-nitroaniline can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-Chloro-2-methyl-3-nitroaniline exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the interaction of 5-Chloro-2-methyl-3-nitroaniline with cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-methyl-3-nitroaniline have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 5-Chloro-2-methyl-3-nitroaniline in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-methyl-3-nitroaniline in animal models vary with different dosages. At low doses, the compound may have minimal effects on physiological functions. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates during the metabolism of 5-Chloro-2-methyl-3-nitroaniline, which can cause oxidative damage to cellular components .
Metabolic Pathways
5-Chloro-2-methyl-3-nitroaniline is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes reduction of the nitro group to form reactive intermediates, which can then participate in further metabolic reactions. These intermediates can interact with various cofactors and enzymes, leading to changes in metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-methyl-3-nitroaniline is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-Chloro-2-methyl-3-nitroaniline within tissues is influenced by its lipophilicity and the presence of specific binding sites .
Subcellular Localization
The subcellular localization of 5-Chloro-2-methyl-3-nitroaniline is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct 5-Chloro-2-methyl-3-nitroaniline to specific organelles. The presence of 5-Chloro-2-methyl-3-nitroaniline in these compartments can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-3-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 2-methyl-5-chloroaniline, undergoes nitration using a mixture of nitric acid and sulfuric acid.
Amination: Another method involves the nitration of m-dichlorobenzene followed by amination.
Industrial Production Methods
Industrial production methods for 5-Chloro-2-methyl-3-nitroaniline often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact. For instance, using nitrogen dioxide as a nitrating agent instead of traditional mixed acids can reduce waste and improve safety .
化学反应分析
Types of Reactions
5-Chloro-2-methyl-3-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and catalysts like Pd/C.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used.
Major Products
Reduction: The major product is 5-chloro-2-methyl-3-aminoaniline.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
相似化合物的比较
Similar Compounds
2-Chloro-3-nitroaniline: Similar structure but lacks the methyl group.
2-Methyl-3-nitroaniline: Similar structure but lacks the chlorine atom.
5-Chloro-2-nitroaniline: Similar structure but lacks the methyl group.
Uniqueness
5-Chloro-2-methyl-3-nitroaniline is unique due to the combined presence of the chlorine, methyl, and nitro groups, which confer distinct reactivity and properties compared to its analogs. This combination allows for specific applications in synthesis and research that are not possible with other similar compounds.
属性
IUPAC Name |
5-chloro-2-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNZWHWSZUQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372769 | |
| Record name | 5-chloro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219312-44-4 | |
| Record name | 5-chloro-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
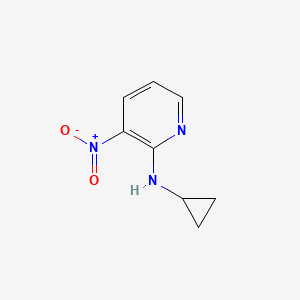
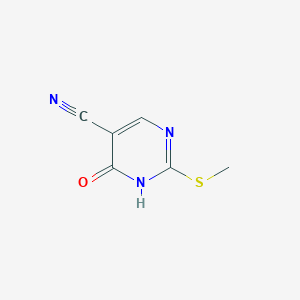
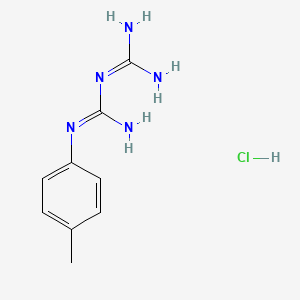
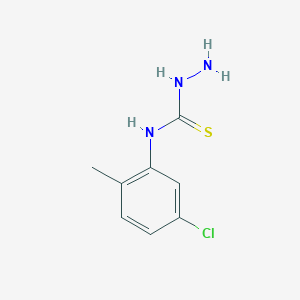



![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)
